6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with trifluoromethyl-substituted pyridine derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as palladium acetate and bases like cesium carbonate in an aqueous ethanol solution under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions . This can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in their substitution patterns.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar heterocyclic framework and exhibit comparable biological activities.
Uniqueness
6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H5F3N4 |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-4-3(2-12-5)6(11)14-13-4/h1-2H,(H3,11,13,14) |
InChI Key |
JRBRVJDUUNHQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.